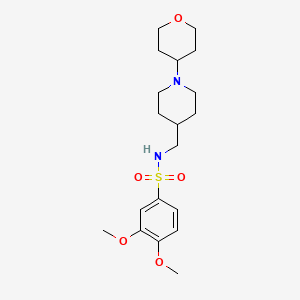

![molecular formula C15H12BrNO B2727427 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 1226397-96-1](/img/structure/B2727427.png)

1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

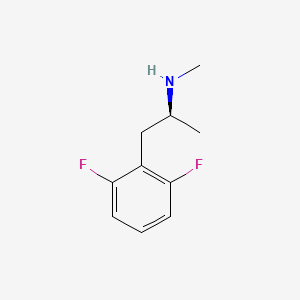

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of such compounds often involves techniques such as electrophilic substitution, condensation reactions, or coupling reactions . The exact method would depend on the specific substituents and their positions on the indole ring.Molecular Structure Analysis

The structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography .Chemical Reactions Analysis

Indole derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques .科学的研究の応用

1. Dopamine Receptor Agonism

4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a structurally related compound, has been identified as a potent and selective prejunctional dopamine receptor agonist. It demonstrates a dose-related inhibition of constrictor response in arterial studies without stimulating the central nervous system in rats (Gallagher et al., 1985).

2. Reactivity with Indole Derivatives

The reactivity of 1-arylnitrosoalkenes, which includes compounds similar to 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one, with indole derivatives has been explored. These compounds participate in hetero-Diels–Alder reactions, forming E-oximes and other complex structures (Lopes et al., 2016).

3. Development of Anticancer Drugs

A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activity in human lung cancer cell lines. It induces cell cycle arrest and apoptosis via ROS-mediated pathways, suggesting the potential of similar bromophenol derivatives in cancer treatment (Guo et al., 2018).

4. Electrosynthesis and Electrochromic Properties

Research on electrosynthesis of indole-based polymers, which could include derivatives of this compound, reveals their potential in electrochromic applications. These polymers exhibit significant color change and high coloration efficiency, indicating their suitability for use in various electronic and optical devices (Carbas et al., 2017).

5. Fluorescence in Biomedical Applications

Compounds structurally related to this compound, like indolizino[3,2-c]quinolines, have been synthesized and display unique optical properties. Their fluorescence potential suggests their application as fluorescent probes in biomedical fields (Park et al., 2015).

作用機序

Target of Action

It is known that indole derivatives, which these compounds are a part of, have been found to bind with high affinity to multiple receptors . This suggests that these compounds may have multiple targets, contributing to their biological activity.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that these compounds may have diverse molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYNNUZWHBHUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2727344.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2727345.png)

![3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727353.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)

![(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2727359.png)

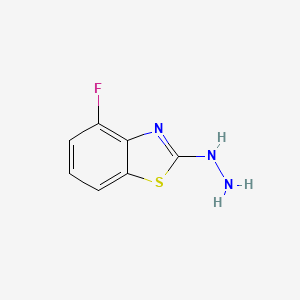

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2727364.png)

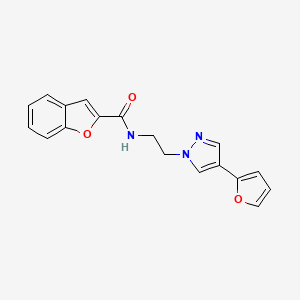

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)

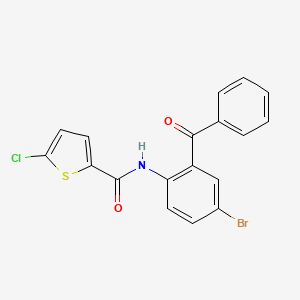

![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)